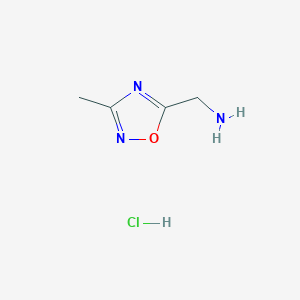
4-(2-Methoxybenzoyl)-2-methylpyridine
Vue d'ensemble
Description
The compound “4-(2-Methoxybenzoyl)-2-methylpyridine” is a derivative of methoxybenzoyl chloride . Methoxybenzoyl chloride, also known as anisoyl chloride, is an acyl halide and may be formed from anisic acid by replacing a hydroxyl group of the carboxylic acid with a chloride group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a process for preparing 4-[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chlorides has been described . Additionally, a series of benzoylthiourea ligands were synthesized by condensation of benzoylisothiocyanate with primary amine derivatives .
Applications De Recherche Scientifique
Crystal Structures and Derivatives
- Stilbazole Derivatives: Research into stilbazole or 4-styrylpyridine derivatives, including those related to 4-(2-Methoxybenzoyl)-2-methylpyridine, highlights their crystal structures and potential applications in materials science. For instance, studies on bis{(E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium} tetraiodidocadmium(II) and (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium 4-methoxybenzenesulfonate monohydrate showcase the detailed crystallographic analysis and suggest avenues for exploring electronic and optical properties of these compounds (Antony et al., 2018).
Chemical Stability and Reactivity
- Kinetic Stability of Substituted Cations: A study on the kinetic stability of 4-methoxybenzyl cations with specific substituents provides insight into their reactivity and stability under various conditions. This research could inform the design of stable, reactive intermediates for synthetic chemistry applications (McClelland et al., 1998).
Synthesis and Characterization
- Novel Synthetic Routes: Research on the synthesis of novel compounds and their structural characterization contributes to the broader understanding of potential applications in drug development, materials science, and organic chemistry. For example, the synthesis of novel Schiff bases from 4-methoxybenzoic acid derivatives indicates their potential in creating new molecular entities with specific chemical properties (Linsha, 2015).
Antimicrobial Activity
- Sulfonamide Derivatives: The exploration of sulfonamide derivatives for their antimicrobial properties represents another important application of this compound-related compounds. Research in this area may lead to the development of new antibacterial agents with specific activity against a range of pathogens (Mohamed, 2007).
Photodynamic Therapy and Luminescence
- Europium Complexes: Studies on the luminescence properties of europium complexes with 4-methoxybenzoate ligands have implications for the development of materials with specific optical properties, potentially useful in sensing, imaging, and light-emitting applications (Jin et al., 1998).
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-9-11(7-8-15-10)14(16)12-5-3-4-6-13(12)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQOUMZPECBKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)



![2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1463342.png)









